5-(Quinolin-4-yl)pyrrolidin-2-one
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Overview
Description
5-(Quinolin-4-yl)pyrrolidin-2-one is a heterocyclic compound that features a quinoline moiety attached to a pyrrolidinone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Quinolin-4-yl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the cyclization of quinoline derivatives with suitable precursors. For instance, the selective synthesis of pyrrolidin-2-ones can be accomplished via the ring contraction and deformylative functionalization of piperidine derivatives . Another method involves the enantioselective synthesis of 4,5-disubstituted pyrrolidin-2-one derivatives using Michael adducts as key intermediates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts and specific reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(Quinolin-4-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinyl-pyrazoles.
Reduction: Reduction reactions can modify the quinoline moiety, leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline or pyrrolidinone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as hydrogen gas. Solvents like tetrahydrofuran (THF) and catalysts like chiral Mg2+ bisoxazoline complexes are often employed .
Major Products
The major products formed from these reactions include substituted pyrrolidin-2-ones and quinolinyl-pyrazoles, which have significant biological activities .
Scientific Research Applications
5-(Quinolin-4-yl)pyrrolidin-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Quinolin-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in inflammatory pathways . The quinoline moiety plays a crucial role in its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include pyrrolidin-2-one derivatives like piracetam and oxiracetam, which are known for their cognitive-enhancing properties . Other related compounds include quinolinyl-pyrazoles and pyrrolidin-2,5-diones .
Uniqueness
5-(Quinolin-4-yl)pyrrolidin-2-one is unique due to its combined quinoline and pyrrolidinone structures, which confer distinct biological activities and synthetic versatility. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C13H12N2O |
---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
5-quinolin-4-ylpyrrolidin-2-one |
InChI |
InChI=1S/C13H12N2O/c16-13-6-5-12(15-13)10-7-8-14-11-4-2-1-3-9(10)11/h1-4,7-8,12H,5-6H2,(H,15,16) |
InChI Key |
YRNXGTYLQGDTNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C2=CC=NC3=CC=CC=C23 |
Origin of Product |
United States |
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